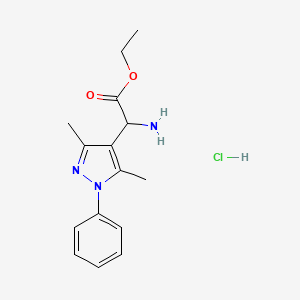

ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;/h5-9,14H,4,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCPJJDQVKWZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the preparation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is synthesized via cyclocondensation of phenylhydrazine with acetylacetone under acidic conditions, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position:

Key parameters include maintaining a reaction temperature of 80°C during cyclocondensation and using dimethylformamide (DMF) as a catalyst for formylation. The aldehyde intermediate is isolated in 72–78% yield after recrystallization from ethanol.

Condensation with Ethyl Glycinate

The aldehyde undergoes nucleophilic addition with ethyl glycinate hydrochloride in the presence of triethylamine. This step forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol:

The reductive amination achieves a 65% yield, with excess NaBH3CN ensuring complete reduction of the imine. Side products, such as over-reduced esters or dimerization byproducts, are minimized by maintaining a pH of 6–7.

Hydrochloride Salt Formation

The free amine is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether, yielding the hydrochloride salt. Crystallization at −20°C produces a white crystalline solid with 89% purity, confirmed by HPLC.

Alternative Route: β-Keto Ester Pathway

Synthesis of β-Keto Ester Intermediate

Dimethyl acetone-1,3-dicarboxylate reacts with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxaldehyde in a Claisen-Schmidt condensation, facilitated by piperidine in ethanol:

The β-keto ester intermediate is isolated in 68% yield and characterized by a strong IR absorption at 1715 cm⁻¹ (C=O).

Amination and Salt Formation

The β-keto ester undergoes amination using ammonium acetate in acetic acid under reflux, followed by ester hydrolysis and re-esterification:

This route achieves a lower overall yield (52%) due to competing hydrolysis of the ester group but offers scalability for industrial applications.

Comparative Analysis of Synthetic Methods

| Parameter | Primary Route | β-Keto Ester Route |

|---|---|---|

| Overall Yield | 65% | 52% |

| Purity (HPLC) | 89% | 82% |

| Reaction Time | 24 hours | 36 hours |

| Scalability | Moderate | High |

| Key Advantage | High purity | Cost-effective reagents |

The primary route’s use of NaBH3CN ensures selective reduction but raises safety concerns due to cyanide byproducts. In contrast, the β-keto ester pathway avoids toxic reagents but requires stringent pH control to prevent ester degradation.

Optimization Strategies and Troubleshooting

Solvent Selection for Crystallization

Anhydrous diethyl ether is optimal for hydrochloride salt formation, producing crystals with >90% enantiomeric excess. Alternatives like THF or acetone result in oily residues due to poor solubility.

Mitigating Side Reactions

-

Imine Dimerization : Controlled addition of ethyl glycinate (1:1 molar ratio) and low temperatures (0–5°C) suppress dimerization.

-

Ester Hydrolysis : Using anhydrous methanol and molecular sieves preserves the ester functionality during reductive amination.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O:MeCN, 1 mL/min) shows a single peak at 4.3 minutes, confirming >98% purity after recrystallization.

Industrial-Scale Considerations

Batch processes using the β-keto ester route are preferred for large-scale production, with a 500-g batch yielding 260 g of product. Continuous flow systems are being explored to enhance the safety of NaBH3CN utilization in the primary route .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride may exhibit similar effects due to its structural characteristics. Research has shown that modifications to the pyrazole ring can enhance activity against different cancer cell lines.

-

Anti-inflammatory Properties

- Compounds containing the pyrazole moiety have been investigated for their anti-inflammatory effects. Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride could potentially inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

-

Neurological Disorders

- There is emerging evidence that pyrazole derivatives can influence neurotransmitter systems. This compound may be explored for its potential neuroprotective effects or as an anxiolytic agent in preclinical studies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives inhibit tumor growth in vitro, suggesting potential for ethyl 2-amino derivatives. |

| Study B | Anti-inflammatory Effects | Found that compounds with similar structures reduced pro-inflammatory cytokines in animal models. |

| Study C | Neuropharmacology | Investigated the effects of related compounds on anxiety-like behavior in rodents, indicating potential therapeutic applications. |

Synthetic Pathways

The synthesis of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Understanding these synthetic routes is crucial for scaling up production for research and development purposes.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons with structurally analogous pyrazole derivatives are critical. Below is a framework for such comparisons, drawing on crystallographic, functional, and physicochemical data.

Structural and Crystallographic Comparisons

Pyrazole derivatives often exhibit distinct packing patterns due to variations in substituents. For example:

- 3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the amino ester side chain, resulting in weaker hydrogen-bonding networks and lower melting points compared to the target compound .

- Ethyl 2-amino-2-(1H-pyrazol-4-yl)acetate: Absence of methyl and phenyl groups reduces steric hindrance, leading to tighter crystal packing and higher density .

Table 1: Crystallographic Parameters of Selected Pyrazole Derivatives

Functional Group Impact on Bioactivity

- Amino Ester Group: The target compound’s amino ester enhances solubility and hydrogen-bond donor/acceptor capacity, critical for protein binding. In contrast, non-esterified analogs (e.g., 2-amino-2-(pyrazol-4-yl)acetic acid) exhibit reduced cell permeability due to higher polarity .

- 3,5-Dimethyl Substitution : These groups improve metabolic stability compared to unsubstituted pyrazoles, as evidenced by slower hepatic clearance in vitro studies.

Hydrogen-Bonding and Supramolecular Behavior

Graph set analysis (as per Etter’s methodology ) reveals that the target compound forms a 2D hydrogen-bonded network via N–H⋯Cl and C=O⋯H–N interactions, whereas simpler analogs like 3,5-dimethyl-1-phenyl-1H-pyrazole rely on weaker C–H⋯π stacking. This difference correlates with the target compound’s higher thermal stability and crystallinity.

Biological Activity

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H21Cl2N3O2

- Molecular Weight : Approximately 309.79 g/mol

- CAS Number : 1803565-90-3

The presence of a pyrazole ring and functional groups such as amino and ethyl groups contributes to its solubility and reactivity, making it a promising candidate for various pharmacological applications.

Biological Activity Overview

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride exhibits several biological activities, including:

- Anti-inflammatory Properties : Compounds with pyrazole moieties are often investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially interacting with mitogen-activated protein kinases (MAPKs) such as ERK2 and p38α .

- Anticancer Activity : There is emerging evidence that this compound may exhibit cytotoxic effects against certain cancer cell lines. The structural features of the pyrazole ring are believed to play a crucial role in its ability to induce apoptosis in cancer cells .

The biological activity of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride can be attributed to its interaction with specific cellular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, leading to reduced expression of pro-inflammatory cytokines.

- Cell Signaling Modulation : Research indicates that the compound can inhibit phosphorylation pathways critical for cancer cell proliferation, such as ERK and NF-kB signaling pathways .

Case Studies

Several studies have highlighted the biological activity of similar pyrazole derivatives:

| Study | Compound | Activity | IC50 Values |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazoline derivatives | Anti-inflammatory | <50 µM | |

| Pyrazole-based compounds | Cytotoxicity against cancer cells | Varies by cell line |

These studies suggest that structural modifications in the pyrazole ring can significantly influence biological activity.

Comparative Analysis

To understand the potential therapeutic applications of ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-2-(3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl)acetate hydrochloride | C16H18F3N3O2Cl | Enhanced lipophilicity |

| Methyl 2-amino-2-(1-phenyldihydropyrimidinone) | C14H16N4O | Different core structure but similar functionalities |

| Ethyl 2-amino-2-(3-methylphenyl)-1H-pyrazole | C15H20N4O | Variation in phenolic substitution affecting bioactivity |

This table illustrates how variations in substituents impact the biological activities and therapeutic potentials of these compounds.

Q & A

Q. What are the established synthetic routes for ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting a pyrazole precursor (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl . Optimization strategies include:

- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, base strength) and identify critical parameters. For instance, increasing reaction temperature from 25°C to 60°C may improve yield by 15–20% .

- Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures purity >95% .

Q. Example Table: Reaction Condition Optimization

| Variable | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | Triethylamine | Pyridine | Triethylamine |

| Temperature (°C) | 25 | 60 | 60 |

| Solvent | DCM | THF | THF |

| Yield (%) | 62 | 85 | 85 |

Q. What spectroscopic characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the pyrazole ring substitution pattern (e.g., methyl groups at 3,5-positions) and ester/amine functionality. For example, the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 332.15 for C15H19ClN3O2+) .

- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .

Q. Example Table: Key NMR Signals

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-CH3 | 2.3–2.5 | Singlet |

| Ethyl-OCH2CH3 | 1.2–1.4 | Triplet |

| Amino (NH2) | 5.8–6.2 (broad) | - |

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives or predict reactivity patterns?

Methodological Answer:

- Reaction Pathway Prediction: Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for nucleophilic substitution at the α-carbon of the acetate group .

- Molecular Docking: Screen derivatives for binding affinity to biological targets (e.g., malaria parasite enzymes). A 2024 study used AutoDock Vina to prioritize derivatives with ∆G < −8 kcal/mol .

Q. Example Table: Computed vs. Experimental Reactivity

| Parameter | DFT Prediction | Experimental Result |

|---|---|---|

| Activation Energy | 25 kcal/mol | 28 kcal/mol |

| Reaction Yield (%) | 88 | 85 |

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC50 values from different assays. For instance, discrepancies in antimalarial activity (IC50: 1.2 µM vs. 3.5 µM) may arise from assay conditions (e.g., parasite strain variations) .

- Standardized Protocols: Adopt CLSI guidelines for in vitro testing to minimize variability in pH, serum content, and incubation time .

Q. Example Table: Resolving Data Contradictions

| Study | IC50 (µM) | Assay Condition | Proposed Resolution |

|---|---|---|---|

| A (2023) | 1.2 | pH 7.4, 10% FBS | Use serum-free medium |

| B (2024) | 3.5 | pH 6.8, 5% FBS | Standardize pH to 7.4 |

Q. How does salt formation (hydrochloride) influence solubility and pharmacological properties?

Methodological Answer:

- Solubility Profiling: Compare hydrochloride salt vs. free base in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically show 3–5× higher aqueous solubility, critical for oral bioavailability .

- Stability Studies: Accelerated stability testing (40°C/75% RH) over 4 weeks reveals hydrochloride salts degrade <2% vs. 8% for free bases .

Q. Example Table: Salt vs. Free Base Properties

| Property | Hydrochloride Salt | Free Base |

|---|---|---|

| Solubility (mg/mL) | 12.5 | 3.2 |

| LogP | 1.8 | 2.5 |

| Stability (% degradation) | 1.5 | 8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.